molecular formula C19H20INO2 B10771412 2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one

2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B10771412
M. Wt: 419.3 g/mol
InChI Key: DUOOAUBZMQZYLO-STTHPYEQSA-N
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Description

[125I]BE-2254: is an iodinated radioligand that specifically targets alpha 1-adrenoceptors . These receptors play a crucial role in regulating various physiological processes, including vascular tone, neurotransmitter release, and smooth muscle contraction. The compound’s high specific radioactivity (2175 Ci/mmol) makes it an excellent tool for studying these receptors .

Chemical Reactions Analysis

[125I]BE-2254 likely undergoes various chemical reactions, although specific examples are scarce. Common reactions for iodinated compounds include electrophilic substitution, oxidative processes, and nucleophilic substitution. Reagents such as iodine sources (e.g., NaI), oxidants (e.g., chloramine-T), and reducing agents (e.g., sodium metabisulfite) may be involved. Major products could include iodinated derivatives with altered binding properties .

Scientific Research Applications

Researchers utilize [125I]BE-2254 to explore alpha 1-adrenoceptor distribution, density, and function. Its applications span several fields:

    Pharmacology: Investigating receptor subtypes and their roles in cardiovascular regulation.

    Neurobiology: Studying adrenergic signaling in the central nervous system.

    Drug Development: Assessing ligand-receptor interactions for potential therapeutic agents.

    Radioligand Binding Assays: Quantifying receptor populations in tissues or cells.

Mechanism of Action

The compound likely binds to alpha 1-adrenoceptors, modulating downstream signaling pathways. Activation of these receptors leads to vasoconstriction, increased blood pressure, and other physiological responses. Further research is needed to elucidate the precise molecular targets and pathways influenced by [125I]BE-2254 .

Comparison with Similar Compounds

While detailed comparisons are limited, [125I]BE-2254’s uniqueness lies in its high affinity and specific radioactivity. Similar compounds include other radioligands targeting alpha 1-adrenoceptors, such as prazosin and WB 4101. [125I]BE-2254’s properties set it apart .

Properties

Molecular Formula

C19H20INO2

Molecular Weight

419.3 g/mol

IUPAC Name

2-[[2-(4-hydroxy-3-(125I)iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C19H20INO2/c20-17-11-13(5-8-18(17)22)9-10-21-12-15-7-6-14-3-1-2-4-16(14)19(15)23/h1-5,8,11,15,21-22H,6-7,9-10,12H2/i20-2

InChI Key

DUOOAUBZMQZYLO-STTHPYEQSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC(=C(C=C3)O)[125I]

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC(=C(C=C3)O)I

Origin of Product

United States

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